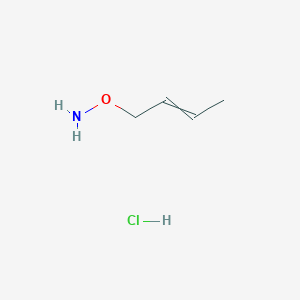
Pyridine, 2-azido-6-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation or click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazole rings.
Major Products
Oxidation: Nitro-pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-azido-, 1-oxide: Similar structure but lacks the methyl group at the 6-position.
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group at the 2-position.
Organic azides: Compounds containing the azide functional group, such as phenyl azide.
Uniqueness
Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
57097-35-5 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
2-azido-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |
Clave InChI |
DUAHDJKQVSNEPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


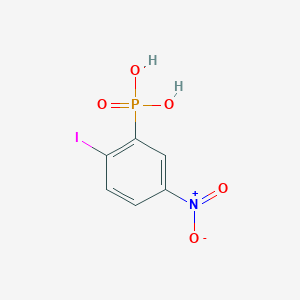

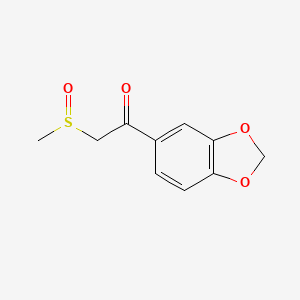
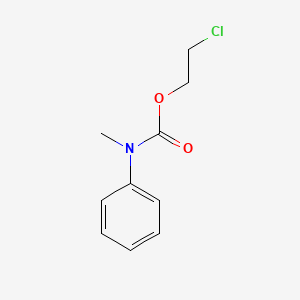



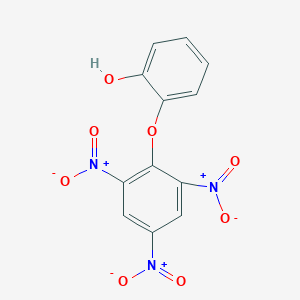

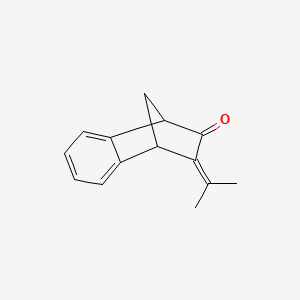
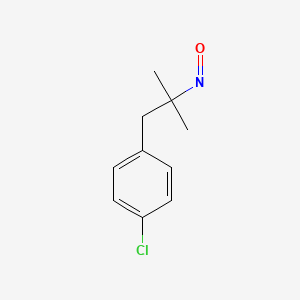
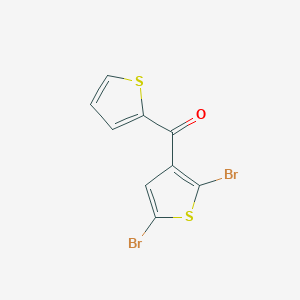
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
